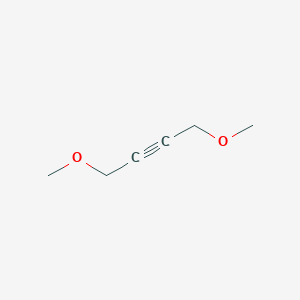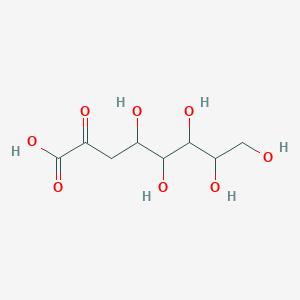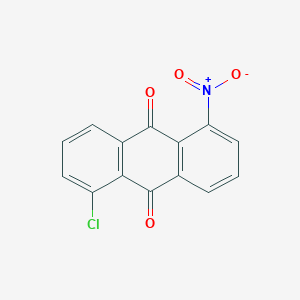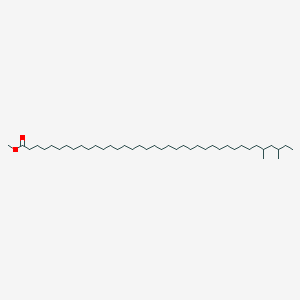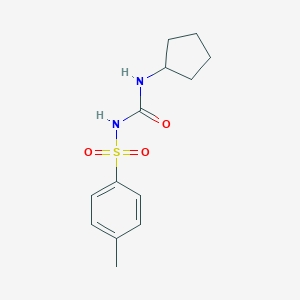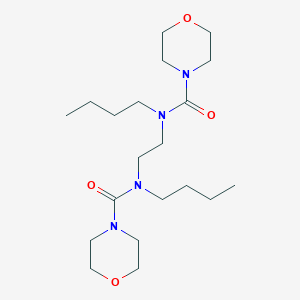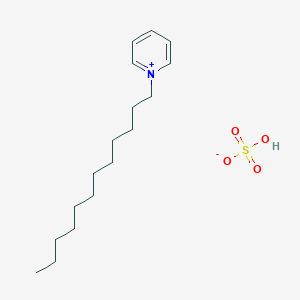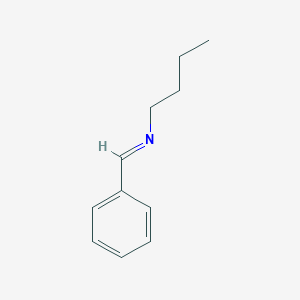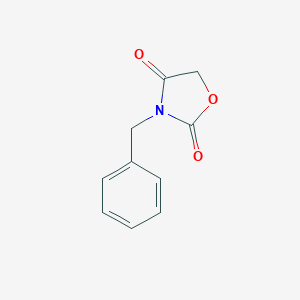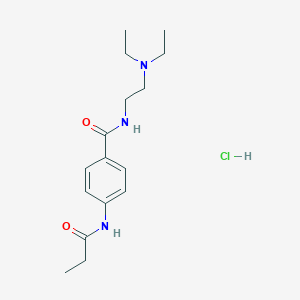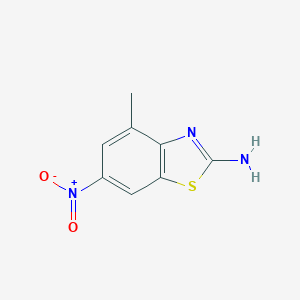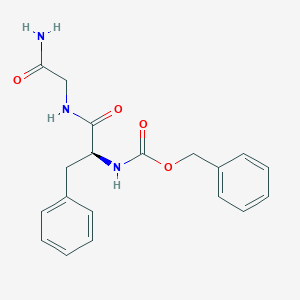
Z-Phe-gly-NH2
Descripción general
Descripción
Z-Phe-gly-NH2 is a peptide compound . It is also known as Benzyloxycarbonylglycyl-L-phenylalanine amide . The molecular formula of Z-Phe-gly-NH2 is C19H21N3O4 .
Synthesis Analysis
Z-Phe-gly-NH2 can be synthesized using various methods . One method involves the reaction of ethylenediaminetetraacetic acid, toluene-4-sulfonic acid, D,L-dithiothreitol, and papain in N,N-dimethyl-formamide at 25°C, pH=8, for 0.75 h in an aqueous buffer . This enzymatic reaction yields Z-Phe-gly-NH2 with a yield of 97.5% .
Physical And Chemical Properties Analysis
Z-Phe-gly-NH2 has a molecular weight of 355.39 . More detailed physical and chemical properties might be available in specialized chemical databases or resources .
Aplicaciones Científicas De Investigación
Peptide Design : Z-Phe-gly-NH2 is used in designing peptides with preferred secondary structures. For instance, its incorporation into tripeptides facilitates the formation of specific types of beta-bends and helical conformations (Busetti et al., 1992).
Structural Analysis : This compound aids in analyzing the structural features of peptides. Crystal structures of Z-Gly-Phe-NH2 provide insights into molecular conformations and intermolecular interactions, highlighting differences in conformations compared to unamidated peptides (In et al., 2000).
Intracellular Calcium Mobilization : Z-Gly-Phe-NH2 has been shown to mobilize intracellular calcium from organelles, influencing protein synthesis and processing in a calcium-dependent manner. This suggests potential applications in studying intracellular signaling pathways (Brostrom et al., 1994).
Enzyme Inhibition Studies : As a substrate of carboxypeptidase A, Z-Gly-Phe-NH2 is useful in understanding enzyme mechanisms and designing enzyme inhibitors (Bartlett et al., 1982).
Photocatalytic Hydrogen Evolution : Z-Phe-gly-NH2-based photocatalysts have been developed for photocatalytic hydrogen evolution, highlighting its role in renewable energy research (Gao et al., 2019).
Solid-to-Solid Peptide Synthesis : This compound is also significant in enzymatic peptide synthesis studies, showing efficacy in solid-to-solid synthesis models (Chaiwut et al., 2007).
Thermal Synthesis of Peptides : It is involved in the thermal synthesis of peptides, indicating its utility in peptide production and purification processes (Matoni & Berndt, 1980).
Anti-Corrosion Systems : Z-Phe-gly-NH2 is used in the development of anti-corrosion systems, specifically in epoxy nanocomposites for corrosion protection (Ramezanzadeh et al., 2021).
Coordination Polymers Synthesis : The compound is utilized in synthesizing zinc and cadmium coordination polymers, contributing to material science research (Puškarić et al., 2016).
Peptide Stability : It has been studied for its role in peptide stabilization against enzymolysis, offering insights into peptide degradation mechanisms (English & Stammer, 1978).
Safety And Hazards
Safety data sheets suggest that exposure to Z-Phe-gly-NH2 should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .
Direcciones Futuras
The tetrapeptide H-Tyr-D-Arg-Phe-Gly-NH2, closely related to Z-Phe-gly-NH2, has been selected for development as a potential analgesic drug . Recent developments focusing on the stabilization of the C-terminal receptor binding sequence have led to new radiolabeled MG analogs with highly improved tumor uptake and tumor-to-kidney ratio . These developments suggest promising future directions for research and development involving Z-Phe-gly-NH2 and related compounds .
Propiedades
IUPAC Name |
benzyl N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c20-17(23)12-21-18(24)16(11-14-7-3-1-4-8-14)22-19(25)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H2,20,23)(H,21,24)(H,22,25)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXZMQQYSRGDTM-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Phe-gly-NH2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



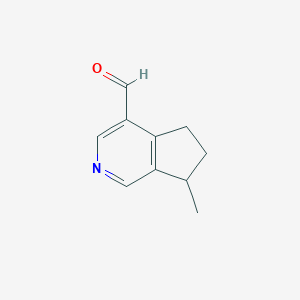
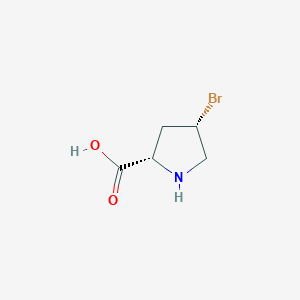
![2-[Nitroso(phenylmethyl)amino]benzoic acid](/img/structure/B93774.png)
